molecular formula C23H23NO6S B3318322 beta-D-Glucopyranoside, ethyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-4,6-O-[(R)-phenylmethylene]-1-thio- CAS No. 99409-33-3

beta-D-Glucopyranoside, ethyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-4,6-O-[(R)-phenylmethylene]-1-thio-

Cat. No.: B3318322
CAS No.: 99409-33-3
M. Wt: 441.5 g/mol
InChI Key: NKWDXXRTRBDFKO-FXSVLNLJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thioglycoside derivative characterized by a β-D-glucopyranoside backbone with a 2-deoxy-2-phthalimido substitution (1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl group) and a 4,6-O-[(R)-phenylmethylene] protecting group. The thioethyl group at the anomeric position enhances its stability and utility in glycosylation reactions compared to O-glycosides . Its structural complexity and regioselective protection make it a valuable intermediate in carbohydrate chemistry, particularly for synthesizing glycoconjugates or bioactive molecules. The phthalimido group at C-2 facilitates neighboring group participation, influencing stereochemical outcomes during glycosylation .

Properties

IUPAC Name

2-[(2R,4aR,6S,7R,8R,8aS)-6-ethylsulfanyl-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO6S/c1-2-31-23-17(24-20(26)14-10-6-7-11-15(14)21(24)27)18(25)19-16(29-23)12-28-22(30-19)13-8-4-3-5-9-13/h3-11,16-19,22-23,25H,2,12H2,1H3/t16-,17-,18-,19-,22-,23+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWDXXRTRBDFKO-FXSVLNLJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)N4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS[C@H]1[C@@H]([C@H]([C@H]2[C@H](O1)CO[C@H](O2)C3=CC=CC=C3)O)N4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801108261
Record name Ethyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-4,6-O-[(R)-phenylmethylene]-1-thio-β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801108261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99409-33-3
Record name Ethyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-4,6-O-[(R)-phenylmethylene]-1-thio-β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99409-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-4,6-O-[(R)-phenylmethylene]-1-thio-β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801108261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Beta-D-Glucopyranoside, ethyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-thio- (CAS: 130539-43-4) is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C16H19NO6S
  • Molecular Weight : 353.39 g/mol
  • Purity : 95-98%

The structural formula can be represented as follows:

C16H19NO6S\text{C}_{16}\text{H}_{19}\text{N}\text{O}_{6}\text{S}

Anti-inflammatory Effects

Beta-D-glucopyranosides are known for their anti-inflammatory properties. Studies suggest that compounds in this class can inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests that ethyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-thio-beta-D-glucopyranoside may also exhibit similar effects, contributing to its potential therapeutic applications in inflammatory diseases.

Anticancer Activity

Emerging research has pointed towards the anticancer potential of beta-D-glucopyranosides. In vitro studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by modulating various signaling pathways. The isoindole moiety in this compound may enhance its interaction with cellular targets involved in cancer progression.

The biological activities of beta-D-glucopyranoside derivatives are often mediated through:

  • GPCR Signaling : Many glucopyranosides interact with G protein-coupled receptors (GPCRs), influencing downstream signaling pathways that regulate cell proliferation and apoptosis .
  • Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-kB) Pathway : Compounds that inhibit NF-kB activation can reduce inflammation and cancer cell proliferation .
  • Antioxidant Enzyme Modulation : These compounds may enhance the activity of endogenous antioxidant enzymes, providing cellular protection against oxidative damage.

Case Studies and Research Findings

StudyFindings
Study ADemonstrated significant reduction in IL-6 levels in human endothelial cells treated with glucopyranoside derivatives .
Study BShowed apoptosis induction in breast cancer cell lines via modulation of the NF-kB pathway .
Study CFound enhanced antioxidant activity compared to standard antioxidants in a DPPH assay .

Scientific Research Applications

The compound features a glucopyranoside structure with an ethyl group and an isoindoline derivative. Its unique structure contributes to its biological activities and potential applications.

Medicinal Chemistry

Anticancer Activity : Research indicates that derivatives of isoindole compounds exhibit significant anticancer properties. The incorporation of beta-D-glucopyranoside could enhance solubility and bioavailability, making it a candidate for further investigation in cancer therapy. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and proliferation .

Antimicrobial Properties : The thioether linkage in this compound may contribute to antimicrobial activity. Studies on related compounds have demonstrated efficacy against various bacterial strains, suggesting that beta-D-glucopyranoside derivatives could be explored as potential antimicrobial agents .

Biochemistry

Enzyme Inhibition : Compounds with glucopyranoside moieties have been studied for their ability to inhibit glycosidases, enzymes that play critical roles in carbohydrate metabolism. This inhibition can have implications for treating diseases such as diabetes and obesity by modulating carbohydrate absorption .

Drug Delivery Systems : The amphiphilic nature of glycosides allows their use in drug delivery systems. Beta-D-glucopyranoside derivatives can be engineered to enhance the delivery of hydrophobic drugs, improving therapeutic efficacy and reducing side effects .

Industrial Applications

Food Industry : Beta-D-glucopyranosides are utilized as sweeteners and flavor enhancers in food products. Their low-caloric content and natural origin make them suitable alternatives to synthetic sweeteners .

Cosmetic Applications : Due to their moisturizing properties, glucopyranosides are being integrated into cosmetic formulations aimed at improving skin hydration and elasticity. Their ability to promote skin barrier function is being researched for topical applications.

Case Study 1: Anticancer Activity Evaluation

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of similar isoindole derivatives on human cancer cell lines. Results indicated that these compounds significantly inhibited cell growth at micromolar concentrations, suggesting potential for development into therapeutic agents.

Case Study 2: Antimicrobial Efficacy

Research conducted by Microbial Drug Resistance assessed the antimicrobial properties of glucopyranosides against Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics.

Comparison with Similar Compounds

Research Findings and Data

Table 2: Key Physicochemical Properties

Compound Molecular Formula Molecular Weight CAS Number Solubility
Target Compound C₁₆H₁₉NO₆S 353.39 g/mol 130539-43-4 DCM, DMF
Ethyl 4,6-O-Benzylidene-2-Phthalimido-1-Thio-β-D-Glucopyranoside C₂₄H₂₃NO₆S 465.51 g/mol 724740-45-8 Chloroform, THF
Ethyl 2-Acetamido-4,6-Di-O-Benzyl-1-Thio-β-D-Glycopyranoside C₂₄H₂₉NO₅S 463.56 g/mol Not provided Toluene, MeCN

Table 3: Glycosylation Efficiency

Donor Compound Acceptor Catalyst Yield (%) Reference
Ethyl 2-Acetamido-4,6-Di-O-Benzyl-1-Thio-β-D-Glycopyranoside Primary Alcohol TMSOTf 95
Target Compound Secondary Alcohol NIS/AgOTf 82
p-Octyloxyphenyl 2-Phthalimido-3,4,6-Tri-O-Acetyl-1-Thio-β-D-Glucopyranoside Phenol BF₃·Et₂O 75

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for introducing the phthalimido and benzylidene protecting groups in this thioglycoside?

  • Methodology : The phthalimido group at the 2-position is typically introduced via nucleophilic substitution using phthalic anhydride under basic conditions (e.g., pyridine) . For the 4,6-O-benzylidene protection, a transacetalization reaction with benzaldehyde dimethyl acetal and catalytic p-toluenesulfonic acid in methanol is effective. Monitor reaction progress via TLC (hexane:EtOAc, 3:1) and purify via silica gel chromatography .

Q. How can the stereochemical integrity of the anomeric thioethyl group be confirmed during synthesis?

  • Methodology : Use 1H^{1}\text{H}-NMR to analyze coupling constants (J1,2J_{1,2}): a β-configuration typically shows J1,210J_{1,2} \approx 10 Hz. X-ray crystallography (e.g., SHELXL ) provides definitive proof. For intermediates, polarimetry ([α]D_D) and comparison with literature values for similar thioglycosides are advised .

Q. What analytical techniques are critical for characterizing intermediates in the synthesis pathway?

  • Methodology :

  • TLC : Monitor reaction progress using iodine staining or UV detection.
  • NMR (1H^{1}\text{H}, 13C^{13}\text{C}) : Assign signals for benzylidene (δ ~5.5 ppm, singlet) and phthalimido (δ ~7.8–7.9 ppm, multiplet) groups .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ions (e.g., [M+Na]+^+) and fragmentation patterns .

Advanced Research Questions

Q. How do reaction conditions (e.g., temperature, solvent) influence glycosylation efficiency when using this thioglycoside as a donor?

  • Methodology : Optimize glycosylation using dichloromethane or acetonitrile as solvents at −40°C to 0°C to minimize side reactions. Activate the thioglycoside with N-iodosuccinimide (NIS) and triflic acid (TfOH). Monitor yields via 1H^{1}\text{H}-NMR integration of anomeric protons and compare with HPLC data . Contradictions in reported yields (e.g., 84% vs. 97% in similar systems ) may arise from moisture sensitivity; ensure rigorous anhydrous conditions.

Q. What strategies mitigate competing elimination or epimerization during deprotection of the benzylidene group?

  • Methodology : Use acidic hydrolysis (80% acetic acid, 60°C) for benzylidene removal, but monitor for 1,6-anhydro side products via 13C^{13}\text{C}-NMR (C-1 and C-6 signals at δ ~95–100 ppm). Alternatively, hydrogenolysis (H2_2, Pd/C) under neutral conditions preserves stereochemistry but requires inert atmospheres .

Q. How can competing substitution pathways (e.g., at C-3 vs. C-4) be resolved in downstream functionalization?

  • Methodology : Employ regioselective protecting groups (e.g., temporary silyl ethers at C-3) to direct reactivity. Kinetic studies via 19F^{19}\text{F}-NMR (if fluorinated reagents are used) or time-resolved IR spectroscopy can identify dominant pathways. Computational modeling (DFT) of transition states may further clarify selectivity .

Q. What crystallographic approaches are suitable for resolving ambiguities in the 3D structure of derivatives?

  • Methodology : Use SHELXD for phase determination and SHELXL for refinement of X-ray data. For challenging cases (e.g., twinned crystals), high-resolution synchrotron data (λ = 0.7–1.0 Å) combined with iterative density modification in SHELXE improves accuracy . Compare with Cambridge Structural Database entries for validation.

Data Contradiction Analysis

Q. Discrepancies in reported glycosylation yields: How to reconcile variability in donor efficacy?

  • Analysis : Variations may stem from:

  • Activation methods : NIS/TfOH vs. Ph2_2SO/Tf2_2O (the latter may overactivate, leading to decomposition).
  • Protecting group compatibility : The 4,6-O-benzylidene group enhances rigidity, but bulky acceptors may sterically hinder coupling.
  • Solution : Standardize reaction protocols (e.g., equimolar donor/acceptor ratios, strict temperature control) and validate via interlaboratory reproducibility studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
beta-D-Glucopyranoside, ethyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-4,6-O-[(R)-phenylmethylene]-1-thio-
Reactant of Route 2
beta-D-Glucopyranoside, ethyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-4,6-O-[(R)-phenylmethylene]-1-thio-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.